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molecular formula C5H13O2N<br>CH3N(C2H4OH)2<br>C5H13NO2 B023272 N-Methyldiethanolamine CAS No. 591248-66-7

N-Methyldiethanolamine

Cat. No. B023272
M. Wt: 119.16 g/mol
InChI Key: CRVGTESFCCXCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147679

Procedure details

A cationic poly(urethane-urea) lacquer was prepared as follows: 400 parts by weight of a 1000 molecular weight poly(1,4-butanediol adipate) was charged to a suitable reaction vessel along with 85.7 parts by weight of methyl diethanolamine, 0.44 parts by weight of dibutyltin dilaurate urethane-forming catalyst, 3.88 parts by weight of N-methyl pyrrolidone solvent and 419 parts by weight of HYLENE W. The reaction mixture was heated to 95° C. under a nitrogen atmosphere for a 41/2 hour period. The reaction mixture was then cooled to room temperature and the NCO-polymer which was formed was quaternized with 100.8 parts by weight of dimethyl sulfate. The quaternizing agent was added to the reaction mixture in a dropwise fashion. After quaternizing the NCO-containing polymer, it was thinned by combining it with 280 parts by weight of N-methyl pyrrolidone. The thinned NCO-containing polymer was dispersed and chain extended by charging it to a solution of 24 parts by weight of hydrazine hydrate dissolved in 1245 parts by weight of deionized water. The mixture dispersed very well, increasing in viscosity halfway through addition such that an additional 2500 parts by weight of water were added during the addition to reduce the viscosity. The final dispersion had a solids content of 19.8 percent, a pH of 6.75, a Brookfield viscosity at 23° C. (1000 rpm's) of 4200 centipoises. The resin was essentially free of NCO groups as determined by an infrared scan.
[Compound]
Name
poly(1,4-butanediol adipate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibutyltin dilaurate urethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]([CH2:6][CH2:7]O)[CH2:3]CO.[NH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].C([O-])(=O)CCCC[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].C([O-])(=[O:41])CCCCCCCCCCC.C([Sn+2][CH2:48][CH2:49][CH2:50][CH3:51])CCC>CN1CCCC1=O>[NH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[NH2:2][C:10]([NH2:9])=[O:12].[CH2:22]1[CH:21]([CH2:20][CH:49]2[CH2:48][CH2:7][CH:6]([N:2]=[C:3]=[O:41])[CH2:51][CH2:50]2)[CH2:26][CH2:25][CH:24]([N:9]=[C:10]=[O:12])[CH2:23]1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
poly(1,4-butanediol adipate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)CCO
Name
dibutyltin dilaurate urethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC.C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(=O)OCC.NC(=O)N
Name
Type
product
Smiles
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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